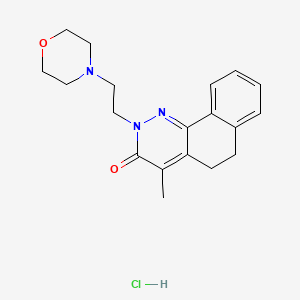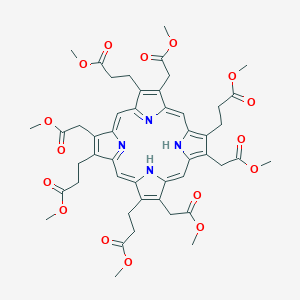
Azobenzene, 4-bis(2-bromoethyl)amino-2'-carboxy-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is a derivative of azobenzene, a well-known organic compound characterized by its azo group (N=N) linking two phenyl rings This specific compound is notable for its unique substituents, which include bromoethyl, carboxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of azobenzene derivatives typically involves the diazotization of aniline derivatives followed by azo coupling. For Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl-, the process may involve:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Azo Coupling: The diazonium salt reacts with another aromatic compound to form the azo bond.
Substitution Reactions: Introduction of bromoethyl, carboxy, and methyl groups through various substitution reactions, often involving halogenation and alkylation.
Industrial Production Methods
Industrial production of azobenzene derivatives often employs large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- undergoes several types of chemical reactions:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can yield hydrazo compounds or aniline derivatives.
Substitution: The bromoethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Nucleophiles like amines or thiols can react with the bromoethyl groups under mild conditions.
Major Products
Oxidation: Azoxy derivatives.
Reduction: Hydrazo compounds or aniline derivatives.
Substitution: Various substituted azobenzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- has several scientific research applications:
Chemistry: Used as a photoswitchable molecule in studies of molecular switches and photochemical reactions.
Biology: Employed in the development of light-controlled biomolecules and optogenetics.
Industry: Utilized in the fabrication of light-responsive materials and sensors.
Mécanisme D'action
The compound exerts its effects primarily through photoisomerization, where the azo group undergoes a reversible transformation between trans and cis isomers upon exposure to light. This change in geometry can alter the compound’s interaction with other molecules, making it useful in controlling biological processes and material properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: The parent compound with simpler structure and similar photoisomerization properties.
Disperse Orange 3: A dye with similar azo structure but different substituents.
Methyl Red: Another azobenzene derivative used as a pH indicator.
Uniqueness
Azobenzene, 4-bis(2-bromoethyl)amino-2’-carboxy-2-methyl- is unique due to its specific substituents, which provide distinct chemical reactivity and potential for specialized applications in photochemistry and molecular biology.
Propriétés
Numéro CAS |
40136-81-0 |
|---|---|
Formule moléculaire |
C18H19Br2N3O2 |
Poids moléculaire |
469.2 g/mol |
Nom IUPAC |
2-[[4-[bis(2-bromoethyl)amino]-2-methylphenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C18H19Br2N3O2/c1-13-12-14(23(10-8-19)11-9-20)6-7-16(13)21-22-17-5-3-2-4-15(17)18(24)25/h2-7,12H,8-11H2,1H3,(H,24,25) |
Clé InChI |
BATWRYLIIKWIAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)N(CCBr)CCBr)N=NC2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















